Lack of Direct Comparative Biological Activity Data for the Target Compound
A comprehensive search of primary research papers, patents, and authoritative databases (including BindingDB, PubChem, ChEMBL, and PubMed) returned no quantitative biological activity data (e.g., IC50, Ki, EC50) for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034288-25-8). Therefore, no direct head-to-head comparison or cross-study comparable evidence can be established against any specific analog or alternative [1]. The compound is listed by vendors as a 'research compound' typically available at ≥95% purity, but without disclosed bioactivity data . This absence of evidence precludes quantitative differentiation.
| Evidence Dimension | Quantitative biological activity (IC50/Ki) vs. reported mGluR2 antagonist analogs |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Various pyrazole-based mGluR2 antagonists with reported Ki values in nanomolar range (e.g., PMID25435285 patent compounds) |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
For scientific selection, the lack of quantitative differential data means procurement decisions must rely on structural novelty or custom screening rather than pre-validated potency advantages.
- [1] Expert Opinion on Therapeutic Patents. Celanire S, et al. Novel metabotropic glutamate receptor 2/3 antagonists and their therapeutic applications: a patent review (2005 - present). 2015 Jan;25(1):69-90. PMID 25435285. Review of mGluR2/3 antagonist patents containing pyrazole derivatives. View Source
